molecular formula C10H7F3INO B1389426 3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole CAS No. 1171918-93-6

3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole

Cat. No.: B1389426
CAS No.: 1171918-93-6
M. Wt: 341.07 g/mol
InChI Key: XATNKZPTOXCYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-methoxy-6-(trifluoromethyl)-1H-indole is a synthetic organic compound characterized by the presence of iodine, methoxy, and trifluoromethyl groups attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common method includes the iodination of a methoxy-substituted indole derivative, followed by the introduction of the trifluoromethyl group through nucleophilic substitution or other suitable reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental controls are crucial due to the use of hazardous reagents and the potential for toxic by-products.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxy-6-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to form a hydrogen-substituted indole.

    Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 3-iodo-5-formyl-6-(trifluoromethyl)-1H-indole.

    Reduction: Formation of 5-methoxy-6-(trifluoromethyl)-1H-indole.

    Substitution: Formation of 3-amino-5-methoxy-6-(trifluoromethyl)-1H-indole.

Scientific Research Applications

3-Iodo-5-methoxy-6-(trifluoromethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-5-methoxy-6-methyl-1H-indole
  • 3-Iodo-5-methoxy-6-(trifluoromethoxy)pyridine-2-carboxamide

Uniqueness

3-Iodo-5-methoxy-6-(trifluoromethyl)-1H-indole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets.

Properties

IUPAC Name

3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3INO/c1-16-9-2-5-7(14)4-15-8(5)3-6(9)10(11,12)13/h2-4,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATNKZPTOXCYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN2)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246210
Record name 3-Iodo-5-methoxy-6-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171918-93-6
Record name 3-Iodo-5-methoxy-6-(trifluoromethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171918-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-methoxy-6-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole
Reactant of Route 3
Reactant of Route 3
3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole
Reactant of Route 4
Reactant of Route 4
3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole
Reactant of Route 5
Reactant of Route 5
3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole
Reactant of Route 6
3-iodo-5-methoxy-6-(trifluoromethyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.